6-Fluoro-7-methylisatin
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-7-methylisatin involves multi-step reactions. One method involves the use of hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water under an inert atmosphere at 80°C . Another method involves the use of sodium hydrogencarbonate in dichloromethane at temperatures between -10 and 20°C . The reaction conditions and operations in these experiments are complex and require careful control .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-7-methylisatin consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 179.15 g/mol.
Chemical Reactions Analysis
The chemical reactions involving 6-Fluoro-7-methylisatin are complex and involve multiple steps . These reactions are typically carried out under controlled conditions and require specific reagents .
Scientific Research Applications
Vibrational and Electronic Properties
6-Fluoro-7-methylisatin has been studied for its vibrational and electronic properties. A comparative study involving 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin utilized FT-Raman and FT-IR spectra to explore their spectroscopic characteristics. Density Functional Theory (DFT) was applied to calculate optimized geometrical parameters and theoretical vibrational frequencies. This research provides insights into the effects of substituents like fluorine and methyl groups on isatin's characteristics, contributing to a deeper understanding of its electronic and vibrational properties (Polat et al., 2015).
Biological Evaluation and Molecular Docking
The biological evaluation of isatin derivatives, including those related to 6-Fluoro-7-methylisatin, has been conducted to assess their potential as α-glucosidase inhibitors. Synthesized compounds displayed varying degrees of inhibitory activity, and molecular docking studies revealed interactions like hydrophobic interaction and hydrogen bonding between these compounds and the α-glucosidase enzyme (Xie et al., 2017).
Anti-Breast Cancer Activity
The anti-breast cancer activity of dihydroartemisinin-5-methylisatin hybrids, which are structurally related to 6-Fluoro-7-methylisatin, has been investigated. These hybrids showed significant antiproliferative activity against various breast cancer cell lines. The study highlights the importance of the length of carbon spacers in these hybrids, indicating the potential of such compounds in treating breast cancer (Yao et al., 2022).
Structural Analysis and Computational Studies
The molecular structure of 1-methylisatin, closely related to 6-Fluoro-7-methylisatin, has been extensively studied using gas-phase electron diffraction and quantum chemical computation. This research provides valuable insights into the structural changes induced by methyl and fluoro substituents in isatin (Belyakov et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZCVLCXNUKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440301 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methylisatin | |
CAS RN |
57817-03-5 | |
Record name | 6-Fluoro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57817-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.